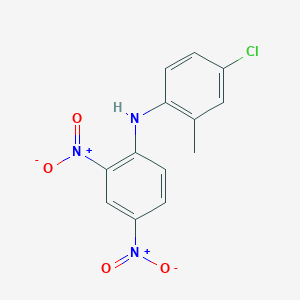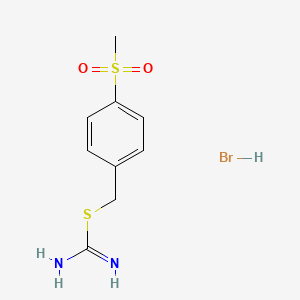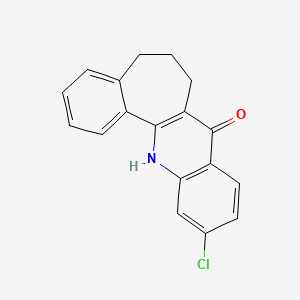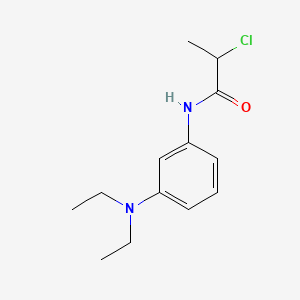
4-Ethyl-4-phenyl-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-phenyl-2-imidazolidinone is a heterocyclic compound with the molecular formula C11H14N2O It belongs to the class of imidazolidinones, which are five-membered ring structures containing two nitrogen atoms and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method provides a straightforward route to the desired imidazolidinone structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-Ethyl-4-phenyl-2-imidazolidinone has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of polymers, agrochemicals, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinone involves its ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
- 4-Phenyl-4-propyl-2-imidazolidinone
- 1-(4-Methylphenyl)-2-imidazolidinone
- 3-Phenyl-2-thioxo-4-imidazolidinone
- 1,3-Diphenyl-2-thioxo-4-imidazolidinone
Comparison: 4-Ethyl-4-phenyl-2-imidazolidinone is unique due to its specific ethyl and phenyl substituents, which can influence its reactivity and interactions compared to other imidazolidinones. The presence of these substituents can affect the compound’s steric and electronic properties, making it suitable for specific applications where other imidazolidinones may not be as effective .
Propiedades
Número CAS |
5062-78-2 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-ethyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
Clave InChI |
BEYJAJJRSHXPMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

